Quinuclidin-3-one, 2-(2-hydroxybenzyl)-

Description

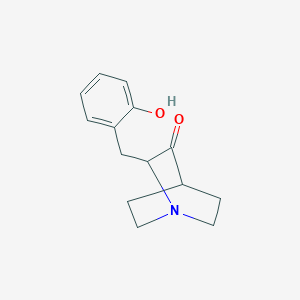

Quinuclidin-3-one, 2-(2-hydroxybenzyl)- is a bicyclic organic compound featuring a quinuclidine core (a bridged bicyclo[2.2.2]octane system) substituted at the 2-position with a 2-hydroxybenzyl group. The presence of the hydroxybenzyl moiety introduces hydrogen-bonding capability, influencing its solubility, reactivity, and interactions with biological targets.

Synthesis methods for this compound and its derivatives often involve condensation reactions of quinuclidin-3-one with substituted hydroxylamines or aldehydes under mild acidic or basic conditions . Mechanochemical or microwave-assisted approaches have also been explored to improve stereoselectivity and reduce reaction times .

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

2-[(2-hydroxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one |

InChI |

InChI=1S/C14H17NO2/c16-13-4-2-1-3-11(13)9-12-14(17)10-5-7-15(12)8-6-10/h1-4,10,12,16H,5-9H2 |

InChI Key |

OKDLAMMIKZVDRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCC1C(=O)C2CC3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Wittig Reaction Followed by Catalytic Hydrogenation

Synthetic Pathway

This two-step method leverages the Wittig reaction to form a benzylidene intermediate, which is subsequently hydrogenated to yield the target compound.

Step 1: Formation of 2-(2-Hydroxybenzylidene)quinuclidin-3-one

Quinuclidin-3-one reacts with a 2-hydroxybenzyltriphenylphosphonium ylide under basic conditions to form the α,β-unsaturated ketone intermediate. The ylide is generated in situ from 2-hydroxybenzyltriphenylphosphonium bromide using a strong base (e.g., n-butyllithium or sodium hydride) in tetrahydrofuran (THF) at 0–25°C.

Reaction Conditions :

- Solvent : THF or dichloromethane

- Temperature : 0°C to room temperature

- Yield : ~40–60% (based on analogous reactions)

Step 2: Hydrogenation of the Benzylidene Intermediate

The benzylidene compound undergoes catalytic hydrogenation to saturate the double bond. Raney nickel or palladium on carbon (Pd/C) under hydrogen gas (1–15 bar) at 20–100°C provides the saturated 2-(2-hydroxybenzyl)quinuclidin-3-one.

Optimized Conditions :

Claisen-Schmidt Condensation and Hydrogenation

Synthetic Pathway

This route involves base-catalyzed condensation of quinuclidin-3-one with 2-hydroxybenzaldehyde, followed by hydrogenation of the resulting chalcone-like intermediate.

Step 1: Condensation to Form the Benzylidene Derivative

Quinuclidin-3-one and 2-hydroxybenzaldehyde undergo aldol-like condensation in the presence of aqueous sodium hydroxide or potassium carbonate in ethanol. The reaction proceeds under reflux (78–80°C) for 5–24 hours.

Reaction Conditions :

Step 2: Hydrogenation to the Benzyl Derivative

The unsaturated intermediate is hydrogenated using Pd/C or Raney nickel under mild conditions (1–3 bar H₂, 25–60°C). This step ensures complete reduction of the double bond while preserving the hydroxyl group.

Key Considerations :

Direct Alkylation of Quinuclidin-3-one

Enolate-Mediated Alkylation

Quinuclidin-3-one is deprotonated at the α-position using a strong base (e.g., LDA or NaH) to form an enolate, which reacts with a 2-hydroxybenzyl electrophile (e.g., bromide or iodide).

Reaction Conditions :

- Base : Lithium diisopropylamide (LDA) in THF at -78°C

- Electrophile : 2-Hydroxybenzyl bromide

- Yield : Moderate (20–40%, estimated)

Challenges :

Comparative Analysis of Methods

Critical Reaction Parameters

Solvent and Temperature

- Polar aprotic solvents (THF, DMF) enhance enolate formation in alkylation routes.

- Hydrogenation efficiency improves with elevated temperatures (50–100°C) and pressurized H₂.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxybenzyl)-3-quinuclidinone can undergo various chemical reactions, including:

Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding quinone derivative.

Reduction: The quinuclidinone core can be reduced to form a quinuclidine derivative.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Quinuclidine derivatives.

Substitution: Ethers and esters of the hydroxybenzyl group.

Scientific Research Applications

2-(2-Hydroxybenzyl)-3-quinuclidinone has found applications in various fields of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-hydroxybenzyl)-3-quinuclidinone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxybenzyl group can participate in hydrogen bonding and π-π interactions, while the quinuclidinone core can interact with biological receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stereochemistry

Quinuclidin-3-one derivatives vary significantly based on substituents at the 2-position. Key comparisons include:

- Hydroxy vs.

- Stereochemical Outcomes: Mechanochemical synthesis of hydroxybenzyl derivatives reduces stereoisomer mixtures compared to traditional solvent methods, which often yield E/Z ratios of ~1:1 . In contrast, methoxy-substituted analogs exhibit higher E-selectivity under microwave conditions due to steric and electronic effects .

Thermodynamic and Kinetic Behavior

- Activation Energy : Derivatives like 2-benzylidenequinuclidin-3-one exhibit lower activation energies (E₁ ≈ 45–50 kJ/mol) in aldol condensations compared to hydroxybenzyl analogs, attributed to the resonance stabilization of the benzylidene group .

- Reaction Rates : The hydroxybenzyl derivative shows slower reaction kinetics in aqueous media due to intramolecular H-bonding, which stabilizes the intermediate but delays product formation .

Critical Research Findings

- Stereoselectivity Control : Using quinuclidin-3-one hydrochloride as a starting material yields pure E-isomers for benzyl and phenyl oxime ethers, albeit with prolonged reaction times (~72 hours) .

- Mechanochemical Advantages: Ball-milling synthesis reduces reaction times to <1 hour for hydroxybenzyl derivatives, achieving >90% yield with minimal stereoisomer separation required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.